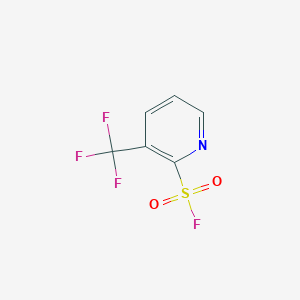

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用

Environmental Remediation and Analysis

Destruction of Perfluorinated Compounds

Research highlights the effectiveness of certain chemical reactions in breaking down perfluorinated compounds, like perfluorooctane sulfonate (PFOS), which are structurally related to "3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride". The studies have shown that mechanochemical methods, such as ball milling in the presence of potassium hydroxide, can lead to the nearly complete destruction of PFOS and perfluorooctanoic acid (PFOA), producing less harmful end products like potassium fluoride (KF) and potassium sulfate (K2SO4) (Zhang et al., 2013).

Photochemical and Electrochemical Decomposition

Innovative methods for the decomposition of perfluorinated sulfonic acids (PFOS) using UV irradiation in the presence of ferric ions or through electrochemical processes using boron-doped diamond electrodes have been explored. These approaches offer promising pathways for the degradation of persistent environmental pollutants, leading to the formation of less toxic compounds such as sulfate, fluoride, and carbon dioxide (Jin et al., 2014), (Carter & Farrell, 2008).

Chemical Synthesis and Material Science

Innovations in Fluorinated Materials

The compound has potential applications in the development of novel fluorinated materials. For example, the initiation of cyclic vinylmethylsiloxane polymerization using perfluorooctane sulfonyl fluoride as an initiator has been demonstrated, showcasing its utility in creating materials with unique properties (Murthy et al., 2002).

Advanced Synthesis Techniques

Research into difluoromethyl 2-pyridyl sulfone, a compound related to "3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride", has revealed its utility as an efficient gem-difluoroolefination reagent for aldehydes and ketones. This highlights the compound's significance in facilitating novel synthetic routes for the preparation of complex fluorinated molecules, which are of interest in pharmaceuticals, agrochemicals, and material science (Zhao et al., 2010).

特性

IUPAC Name |

3-(trifluoromethyl)pyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDVZHHXIGMWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

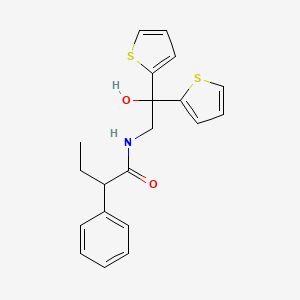

![N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718883.png)

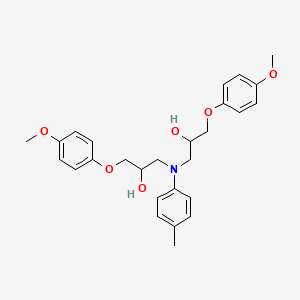

![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)

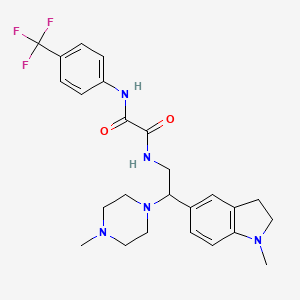

![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)

![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)

![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)